4-Hydrazinyl-3-pyridinecarboxylic acid

Description

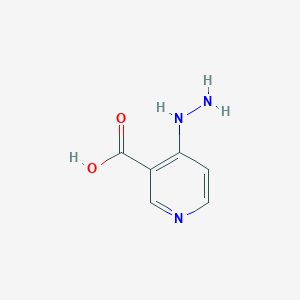

4-Hydrazinyl-3-pyridinecarboxylic acid is a pyridine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-hydrazinylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-1-2-8-3-4(5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) |

InChI Key |

MMXWLMITXFSVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1NN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Pyridine-3-carboxylic Acid Derivatives

One classical approach to preparing hydrazides such as this compound involves the reaction of the corresponding pyridine-3-carboxylic acid esters or acid chlorides with hydrazine hydrate. This method typically proceeds via nucleophilic substitution, where hydrazine replaces the ester or acyl chloride moiety to form the hydrazide.

Typical procedure: Pyridine-3-carboxylic acid ester is refluxed with hydrazine hydrate in ethanol or aqueous ethanol for 2–7 hours. The reaction mixture is then cooled, and the hydrazide product is isolated by filtration or extraction and purified by recrystallization.

Example: Miranda et al. synthesized hydrazides by refluxing ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate with 98% hydrazine monohydrate in ethanol for 2 hours, yielding the hydrazide intermediate in 68% yield.

Relevance: Although this example is from a related system, the method is analogous for this compound synthesis.

Direct Hydrazine Substitution on Pyridine-4-carboxylic Acid Derivatives

A patented method describes the preparation of pyridine-4-carboxylic acid hydrazide derivatives via reaction of pyridine-4-carboxylic acid hydrazide with activated esters such as DL-acetylmethionin-thiophenylester in ethyl acetate under reflux conditions.

-

Parameter Value/Condition Reactants DL-acetylmethionin-thiophenylester (28.5 parts by weight), pyridine-4-carboxylic acid hydrazide (13.6 parts by weight) Solvent Ethyl acetate (200 parts by volume) Temperature Reflux (approx. boiling point of ethyl acetate) Reaction time 2 hours (can be shortened to 10-15 minutes with glacial acetic acid solvent) Workup Cooling in ice water, filtration, washing with ethyl acetate and ether, recrystallization from water Yield 18.5 parts by weight of product Product melting point 200–202 °C Mechanism: The hydrazide reacts with the activated ester to form N-(DL-acetylmethionyl)-N'-(pyridine-4-carbonyl) hydrazin intermediate, which is isolated and purified.

Note: Although this method targets pyridine-4-carboxylic acid hydrazide derivatives, the approach is adaptable for preparing this compound by selecting appropriate positional isomers.

Hydrazine Addition to Pyridinecarboxaldehydes and Subsequent Oxidation

Another synthetic route involves the formation of hydrazones by condensation of hydrazine with pyridinecarboxaldehydes, followed by oxidation to yield hydrazinyl carboxylic acids.

Experimental insights: Recent studies on hydrazine reacting with heterocyclic aromatic carbaldehydes (e.g., pyridine-2-carbaldehyde) demonstrated that hydrazone intermediates and bis-hemiaminal intermediates form rapidly, with acid catalysis (e.g., acetic acid) playing a crucial role in the reaction mechanism.

Reaction conditions: Typically conducted in the presence of trace acetic acid, under mild heating, with solvents such as ethanol or acetic acid.

Mechanistic note: The reaction proceeds via addition-dehydration steps, with hemiaminal intermediates isolable under certain conditions, indicating potential for controlled synthesis of hydrazinyl derivatives.

Relevance: This method provides a pathway to introduce the hydrazinyl group at specific positions on the pyridine ring, including the 4-position, by selecting the appropriate aldehyde precursor.

Microwave-Assisted Hydrazide Synthesis

Microwave irradiation has been employed to accelerate hydrazide formation from carboxylic acid derivatives and hydrazine hydrate.

Example: Tiwari et al. reported microwave synthesis of hydrazide-containing heterocycles by cyclocondensation of substituted chalcones with hydrazide derivatives in the presence of glacial acetic acid, achieving rapid reaction times (~10 minutes) and good yields.

Advantages: Microwave methods reduce reaction times significantly and can improve yields and purity.

Potential application: This technique can be adapted for the synthesis of this compound from suitable precursors.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Hydrazinolysis of esters | Pyridine-3-carboxylic acid ester | Reflux with hydrazine hydrate in ethanol, 2–7 h | 60–70 (typical) | Simple, classical method; requires purification |

| Reaction with activated esters | DL-acetylmethionin-thiophenylester + pyridine-4-carboxylic acid hydrazide | Reflux in ethyl acetate or glacial acetic acid, 10–120 min | ~65 (based on parts by weight) | Produces hydrazide derivatives; requires recrystallization |

| Hydrazine addition to pyridinecarboxaldehydes | Pyridine-4-carboxaldehyde or analogs | Mild heating, acid catalysis (acetic acid), solvent ethanol or acetic acid | Not specified | Mechanistic control via hemiaminal intermediates |

| Microwave-assisted synthesis | Substituted chalcones + hydrazide | Microwave irradiation, glacial acetic acid, ~10 min | High (variable) | Rapid, efficient; suitable for substituted derivatives |

Mechanistic Considerations and Catalysis

Acid catalysis, particularly by acetic acid, plays a critical role in facilitating the addition and dehydration steps during hydrazone and hydrazide formation from aldehydes and hydrazine.

The presence of hemiaminal intermediates has been experimentally verified by NMR spectroscopy, indicating stepwise formation mechanisms that may be exploited to optimize reaction conditions.

Microwave irradiation enhances reaction kinetics by providing rapid and uniform heating, reducing side reactions and improving product purity.

Summary and Expert Recommendations

The preparation of this compound is most commonly achieved via hydrazinolysis of pyridine-3-carboxylic acid esters or via condensation of hydrazine with pyridinecarboxaldehydes followed by oxidation.

Activated esters such as DL-acetylmethionin-thiophenylester can be used for selective acylation to form hydrazide derivatives under reflux in ethyl acetate or glacial acetic acid, offering an alternative synthetic route.

Acid catalysis and microwave-assisted methods provide enhanced reaction rates and yields, with mechanistic insights supporting optimization.

For practical synthesis, selection of the method depends on available starting materials, desired purity, scale, and equipment. Microwave-assisted hydrazinolysis is recommended for rapid lab-scale synthesis, while classical hydrazinolysis remains reliable for preparative scale.

Chemical Reactions Analysis

4-Hydrazinyl-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

4-Hydrazinyl-3-pyridinecarboxylic acid is primarily used as a precursor in synthesizing antitubercular agents. It has been investigated for its potential as an analog of isoniazid, with its structure enabling interaction with bacterial enzymes to inhibit the growth of Mycobacterium tuberculosis. Studies indicate that modifications in the pyridine ring can significantly affect its antimicrobial efficacy, suggesting a structure-activity relationship that is crucial for drug design.

Antimicrobial Activity

This compound exhibits notable biological activities. Interaction studies have revealed that it interacts with various biological targets, mainly enzymes involved in bacterial metabolism. Its mechanism of action is believed to involve the inhibition of cell wall synthesis in Mycobacterium tuberculosis, similar to isoniazid. It has also been evaluated against different bacterial strains to assess its antimicrobial spectrum and potency.

Analogues and Derivatives

Modifications to the structure of this compound, such as the creation of cinnamic acid derivatives, have demonstrated submicromolar MIC values against Mycobacterium tuberculosis strains . Some compounds have shown more activity than standard drugs like isoniazid . The incorporation of lipophilic moieties into the pyridine-4-carbohydrazide framework has also shown potent activities against various bacterial strains, attributed to enhanced penetration into host mammalian tissues and the lipid-rich bacterial wall .

Other Applications

Mechanism of Action

The mechanism by which 4-Hydrazinyl-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Functional Group Analysis

- Hydrazinyl vs. Hydroxyl Groups : The hydrazinyl group in this compound offers nucleophilic and reducing properties, contrasting with the hydrogen-bonding capability of hydroxyl groups in 2-hydroxypyridine-3-carboxylic acid . Hydrazine derivatives are often exploited in prodrug design for controlled release .

- Carboxylic Acid Position : The 3-carboxylic acid group in the target compound is less acidic than pyrimidine-4-carboxylic acid (pKa ~2.5 vs. ~1.5) due to the pyridine ring’s electron-withdrawing effects .

- Chlorine/Methyl Substituents : 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibits enhanced stability and lipophilicity, favoring agrochemical applications over biomedical uses .

Q & A

Q. Basic Research Focus

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- pH Stability : Avoid alkaline conditions (pH > 9) to prevent hydrazine degradation.

- Desiccation : Use silica gel packs to mitigate moisture-induced decomposition .

What role does the hydrazinyl group play in supramolecular interactions?

Advanced Research Focus

The hydrazinyl group participates in hydrogen bonding and coordination chemistry. For example:

- Crystal Packing : X-ray crystallography reveals N–H⋯O hydrogen bonds between hydrazine and carboxylic acid groups.

- Metal Complexation : Hydrazine can act as a bidentate ligand for transition metals (e.g., Cu).

Method : Co-crystallize the compound with metals or analyze via single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.